diméthyl adamantane-1,3-dicarboxylate

Vue d'ensemble

Description

Dimethyl 1,3-adamantanedicarboxylate is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.

The exact mass of the compound Dimethyl 1,3-adamantanedicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 632548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl 1,3-adamantanedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1,3-adamantanedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale

Les dérivés de l'adamantane, y compris le diméthyl adamantane-1,3-dicarboxylate, ont des applications diverses dans le domaine de la chimie médicinale . Leurs propriétés structurales, biologiques et sensibles aux stimuli uniques les rendent précieux dans le développement de nouveaux médicaments .

Développement de catalyseurs

Les dérivés de l'adamantane sont également utilisés dans le développement de catalyseurs . Leur stabilité et leur réactivité uniques comparées à celles des dérivés hydrocarbonés simples les rendent appropriés pour une utilisation dans divers procédés catalytiques .

Nanomatériaux

Les propriétés uniques des dérivés de l'adamantane sont utilisées dans le développement de nanomatériaux . Leurs caractéristiques structurales peuvent contribuer à la création de matériaux possédant des propriétés nouvelles à l'échelle nanométrique .

Synthèse d'adamantanes substitués et de diamontoïdes

Le this compound est utilisé dans la synthèse d'adamantanes substitués et de diamontoïdes . Ces composés sont souvent obtenus par l'intermédiaire de carbocations ou de radicaux qui ont une stabilité et une réactivité uniques par rapport aux dérivés hydrocarbonés simples .

Polymères de coordination

Le this compound a été utilisé dans la synthèse de polymères de coordination . Ces polymères ont des applications potentielles dans divers domaines, notamment la catalyse, la délivrance de médicaments, le stockage de gaz, la détection et le magnétisme

Mécanisme D'action

Target of Action

Dimethyl adamantane-1,3-dicarboxylate is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties . .

Mode of Action

Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound may interact with its targets through radical-based functionalization reactions .

Biochemical Pathways

It’s known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound may affect various biochemical pathways involving these functional groups.

Result of Action

Given the compound’s potential for radical-based functionalization reactions , it may induce changes in the structure and function of its targets, leading to various downstream effects.

Analyse Biochimique

Biochemical Properties

Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives

Cellular Effects

Some adamantane derivatives have been shown to have antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains

Molecular Mechanism

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives

Temporal Effects in Laboratory Settings

Adamantane-containing polyimides have been shown to exhibit significantly high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties

Metabolic Pathways

Biodegradation of alkyl-substituted adamantane derivatives has been studied under extremely acidic conditions

Activité Biologique

Dimethyl 1,3-adamantanedicarboxylate (DMADC) is a compound derived from adamantane, a unique hydrocarbon structure known for its rigidity and stability. This article explores the biological activity of DMADC, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

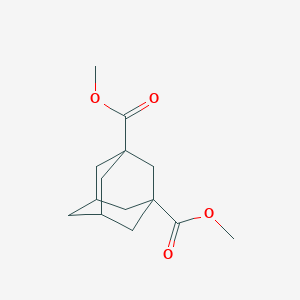

Dimethyl 1,3-adamantanedicarboxylate is characterized by its adamantane core with two carboxylate groups esterified with methyl groups. The structural formula can be represented as follows:

This compound exhibits a high degree of stability and reactivity due to the unique properties associated with the adamantane framework.

Antimicrobial Activity

Research indicates that DMADC possesses notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Efficacy of DMADC

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

The mechanism of action of DMADC is attributed to its ability to interact with cellular membranes and influence biochemical pathways. Adamantane derivatives are known to undergo radical-based functionalization reactions, which may contribute to their biological activity. The compound’s structure allows it to effectively penetrate bacterial membranes, leading to increased permeability and eventual cell lysis .

Case Study 1: Antibacterial Activity Assessment

In a controlled laboratory setting, DMADC was tested against multiple strains of bacteria using the agar diffusion method. The results indicated significant antibacterial effects, particularly against Staphylococcus aureus, with an inhibition zone measuring up to 15 mm. The study concluded that DMADC could serve as a potential lead compound for developing new antibacterial agents .

Case Study 2: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of DMADC through esterification reactions and evaluated their biological activities. Among these derivatives, those containing additional functional groups exhibited enhanced antimicrobial properties compared to the parent compound. This suggests that structural modifications can optimize the biological efficacy of adamantane derivatives .

Biochemical Pathways

Research into the biochemical pathways influenced by DMADC reveals that it may affect various metabolic processes in bacteria. The compound has been shown to alter enzyme activities involved in cell wall synthesis and energy metabolism, leading to impaired growth and replication of bacterial cells .

Propriétés

IUPAC Name |

dimethyl adamantane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-17-11(15)13-4-9-3-10(5-13)7-14(6-9,8-13)12(16)18-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMDGBXGJKYMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327115 | |

| Record name | Dimethyl 1,3-adamantanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-95-6 | |

| Record name | Dimethyl 1,3-adamantanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 1,3-adamantanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.